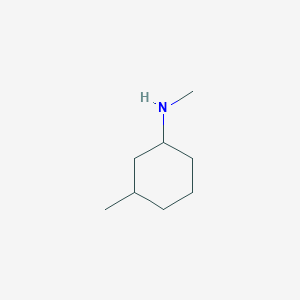

N,3-dimethylcyclohexan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,3-dimethylcyclohexan-1-amine, also known as DMCHA, is a cyclic amine that has gained attention in scientific research due to its potential as a precursor for the synthesis of various organic compounds. The unique structure of DMCHA makes it a valuable building block for the development of pharmaceuticals, agrochemicals, and materials science. In

科学的研究の応用

Spectroscopic and Theoretical Analysis

N,3-dimethylcyclohexan-1-amine, as a derivative of β-Enaminones, has been explored for its properties using experimental spectroscopies like NMR, FT-Raman, FT-IR, and UV–Visible. Theoretical studies using Density Functional Theory (DFT) have been conducted to analyze bond lengths, angles, vibrational frequencies, and charge distribution within the molecule. These studies are crucial in understanding the molecular structure and behavior of such compounds (Fatima et al., 2021).

Catalytic Amination in Chemical Industry

Amines, including derivatives of this compound, are integral in the chemical industry, finding extensive applications in the manufacturing of agrochemicals, pharmaceuticals, detergents, and other products. Various processes such as hydroamination and reductive amination have been developed for synthesizing amines, highlighting the compound's significance in industrial chemical reactions (Pera‐Titus & Shi, 2014).

Role in Antibiotic Synthesis

This compound serves as a key intermediate in the synthesis of certain antibiotics, such as premafloxacin. This underscores its role in the pharmaceutical industry, particularly in developing treatments for veterinary pathogens (Fleck et al., 2003).

Bioconjugation in Aqueous Media

This compound has been studied in the context of bioconjugation, particularly in forming amide bonds between carboxylic acids and amines in aqueous media. Such reactions are significant in the field of biochemistry and molecular biology (Nakajima & Ikada, 1995).

Copolymerization Processes

The compound has been utilized in catalyst systems for the copolymerization of cyclohexene oxide and carbon dioxide, demonstrating its role in polymer chemistry and material science applications (Devaine-Pressing et al., 2015).

Environmental and Industrial Applications

Studies have shown its use in Switchable Hydrophilicity Solvents (SHS) for lipid extraction from algal cultures, highlighting its potential in environmental and industrial applications. The compound's eco-toxicological profile has been evaluated, emphasizing its environmental impact (Samorì et al., 2014).

Methylation of Amines

Research has also focused on the selective N-dimethylation of functional amines, using this compound derivatives. This process is widely applicable in the chemical industry for creating N,N-dimethyl amines, significant in pharmaceuticals and dyes (Liu et al., 2021).

特性

IUPAC Name |

N,3-dimethylcyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-7-4-3-5-8(6-7)9-2/h7-9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHWWDQRAMXLHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide](/img/structure/B2794941.png)

![rac-(4aS,7aS)-4-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/no-structure.png)

![4-{[1-(3-Chloro-4-fluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2794944.png)

![N-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)prop-2-enamide](/img/structure/B2794948.png)

![(S)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride](/img/structure/B2794952.png)

![N-[(4-Methoxythian-4-yl)methyl]-3,5-dimethylbenzamide](/img/structure/B2794953.png)

![2-[2-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2794955.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzenesulfonamide](/img/structure/B2794956.png)

![N-(2,5-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2794959.png)